2-(Formylanilino)propanoic acid
Description
2-(Formylanilino)propanoic acid is a substituted propanoic acid derivative characterized by a formylanilino group (-NH-C6H4-CHO) attached to the α-carbon of the propanoic acid backbone. This structure combines a carboxylic acid moiety with an aromatic amine modified by a formyl group, making it a hybrid of bioactive motifs seen in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.2g/mol |
IUPAC Name |
2-(N-formylanilino)propanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-8(10(13)14)11(7-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
InChI Key |
FOXHTVICRLLBQS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N(C=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)N(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
- 2-(Formylanilino)propanoic acid: Features a formylanilino group (aromatic amine with a formyl substituent) linked to the propanoic acid core. This introduces both hydrogen-bonding (via -COOH and -NH-) and electron-withdrawing (via -CHO) properties.
- 2-(2,6-Dichloroanilino)phenylacetic acid (Diclofenac): Contains a dichlorinated anilino group, enhancing lipophilicity and anti-inflammatory activity .
- (2R)-2-(Pyrimidin-2-ylamino)-propanoic acid: Substituted with a pyrimidine ring, which may influence binding to biological targets (e.g., enzymes or receptors) due to its planar heterocyclic structure .
Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., -NO2 in 2-(3-nitrophenyl)propanoic acid , -Cl in diclofenac ) increase acidity of the carboxylic acid group compared to unsubstituted propanoic acid.
- Formyl groups (as in this compound and 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid ) may enhance reactivity in condensation or nucleophilic addition reactions.
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